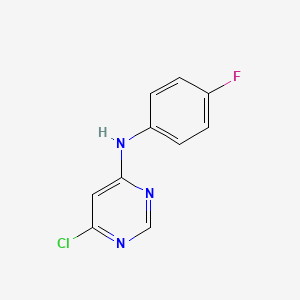

6-Chloro-N-(4-fluorophenyl)-4-pyrimidinamine

Beschreibung

6-Chloro-N-(4-fluorophenyl)-4-pyrimidinamine is a pyrimidine derivative characterized by a chlorine substituent at the 6-position of the pyrimidine ring and a 4-fluorophenyl group attached via an amine linkage at the 4-position. This compound is synthesized through nucleophilic aromatic substitution reactions, as exemplified by the condensation of 4-fluoroaniline with chlorinated pyrimidine intermediates under mild conditions (e.g., in isopropanol with triethylamine at 50°C) . Its molecular formula is C₁₀H₇ClFN₃, with a molecular weight of 223.63 g/mol. The 4-fluorophenyl group introduces electronic and steric effects that influence its physicochemical properties and biological interactions, making it a candidate for pharmaceutical and agrochemical applications.

Eigenschaften

IUPAC Name |

6-chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-9-5-10(14-6-13-9)15-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMKBQFYZFRBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC(=NC=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 6-Chloro-N-(4-fluorophenyl)-4-pyrimidinamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it suitable for industrial production .

Analyse Chemischer Reaktionen

6-Chloro-N-(4-fluorophenyl)-4-pyrimidinamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloro-N-(4-fluorophenyl)-4-pyrimidinamine has been studied for its potential as a therapeutic agent. The compound exhibits various pharmacological properties, making it a candidate for drug development.

- Anti-inflammatory Activity : Recent studies have demonstrated that pyrimidine derivatives, including this compound, possess significant anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit COX-2 enzymes effectively, which are crucial in the inflammatory process .

- Antiviral and Antibacterial Properties : Research indicates that pyrimidine derivatives can exhibit antiviral and antibacterial activities. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition .

Biological Studies

The compound is also utilized in biological research to understand its interactions with macromolecules such as proteins and nucleic acids.

- Target Identification : Investigations into how this compound interacts with specific enzymes or receptors can lead to insights into its mechanism of action. Understanding these interactions is critical for optimizing its therapeutic efficacy .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for developing more potent derivatives of this compound. By modifying different substituents on the pyrimidine ring, researchers can enhance desired properties while minimizing side effects.

Case Studies

-

Anti-inflammatory Research :

A study evaluated several pyrimidine derivatives for their ability to inhibit COX-2 activity. Compounds structurally related to this compound demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential for developing new anti-inflammatory agents based on this scaffold. -

Antiviral Activity :

In a separate investigation, pyrimidine derivatives were screened against viral infections, revealing that modifications at the 2-position significantly enhanced antiviral activity against specific RNA viruses . This highlights the importance of structural variations in optimizing pharmacological effects.

Wirkmechanismus

The mechanism of action of 6-Chloro-N-(4-fluorophenyl)-4-pyrimidinamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidinamine Derivatives

The following table and analysis highlight key differences between 6-Chloro-N-(4-fluorophenyl)-4-pyrimidinamine and analogous compounds, focusing on substituent effects, molecular properties, and structural features.

Table 1: Comparative Analysis of Pyrimidinamine Derivatives

Substituent Effects on Physicochemical Properties

- Electronic Effects : The electron-withdrawing fluorine in the 4-fluorophenyl group enhances the electrophilicity of the pyrimidine ring compared to alkyl-substituted analogs (e.g., 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine) . This may improve binding to biological targets requiring electron-deficient aromatic systems.

- Lipophilicity : Halogenated derivatives (e.g., 3,4-dichlorophenyl or 4-chlorobenzyl analogs) exhibit higher logP values due to increased halogen content, favoring membrane permeability .

- Solubility : The tetrahydro-2H-pyran-4-ylmethyl substituent introduces polarity, improving aqueous solubility compared to purely aromatic analogs .

Structural and Crystallographic Insights

- Planarity and Conformation: In this compound, the pyrimidine core remains planar, but the 4-fluorophenyl group may adopt a nonplanar orientation due to steric repulsion, as observed in similar fluorophenyl-substituted porphyrins . This contrasts with 6-Chloro-N-[(4-chlorophenyl)methyl]-4-pyrimidinamine, where the benzyl group introduces conformational flexibility .

- Hydrogen Bonding: Intramolecular N–H···N hydrogen bonds stabilize the pyrimidine ring in derivatives like 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine, with bond distances (~2.98 Å) comparable to those in the target compound .

Biologische Aktivität

6-Chloro-N-(4-fluorophenyl)-4-pyrimidinamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a fluorophenyl moiety, which significantly influence its biological interactions. The molecular formula is C11H9ClF N3, and its CAS number is 945896-85-5.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been studied for various activities, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further development in treating infections.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : Preliminary studies show that it may suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or the phenyl substituent can lead to variations in potency and selectivity against different biological targets.

| Compound | Substituents | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | Cl, F | 0.04 ± 0.01 | COX-2 Inhibition |

| Compound A | -OCH3 | 0.02 ± 0.01 | Anticancer |

| Compound B | -NO2 | 0.05 ± 0.02 | Antimicrobial |

This table summarizes some derivatives and their corresponding biological activities, emphasizing how small changes can affect efficacy.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- In Vivo Studies on Inflammation : A study using carrageenan-induced paw edema in rats demonstrated that administration of this compound resulted in a significant reduction in inflammation compared to control groups .

- Anticancer Efficacy : In vitro assays on various cancer cell lines revealed that this compound inhibited cell proliferation effectively, particularly in prostate cancer models, suggesting a targeted approach for further drug development .

- Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Condition Range | Impact on Yield |

|---|---|---|

| Solvent | DMF > DMSO > THF | DMF: ~75% yield |

| Temperature | 80–100°C | >90°C: Side reactions |

| Catalyst (CuI) | 5–10 mol% | Reduces time by 30% |

Basic: How is the molecular structure of this compound characterized using crystallography?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:

- Crystal Growth: Slow evaporation from ethanol/acetone mixtures yields suitable crystals .

- Data Collection: Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .

- Structural Analysis:

- Intramolecular Hydrogen Bonding: N–H···N interactions stabilize the pyrimidine core (e.g., N4–H4···N5 distance: 2.982 Å) .

- Dihedral Angles: Aryl substituents deviate by 11.3–70.1° from the pyrimidine plane, influencing π-π stacking .

Q. Table 2: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P1 |

| N–H···N Distance | 2.982 Å |

| Dihedral Angle (C4–C5) | 70.1° |

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Purity Validation: Use HPLC (≥95% purity) and mass spectrometry to rule out byproducts .

- Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (e.g., pH 7.4, 37°C) .

- Target Profiling: Compare binding affinities across isoforms (e.g., kinase assays vs. phosphatase inhibition) .

Advanced: What computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces and HOMO-LUMO gaps .

- Molecular Dynamics (MD): Simulate solvation effects in explicit water models (e.g., TIP3P) to predict stability .

- Docking Studies: AutoDock Vina evaluates binding modes to targets like kinases or GPCRs .

Safety: What are the best practices for safe handling and waste disposal?

Methodological Answer:

Q. Table 3: Safety Protocols

| Hazard | Mitigation Strategy |

|---|---|

| Skin Contact | Immediate washing with soap/water |

| Inhalation Risk | NIOSH-approved respirator |

Mechanistic Studies: How to design experiments to elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic Labeling: Use ¹⁵N-labeled 4-fluoroaniline to track substitution pathways via NMR .

- Kinetic Profiling: Conduct pseudo-first-order experiments under varying [substrate] to distinguish SNAr vs. radical mechanisms .

- Trapping Intermediates: Add TEMPO to detect radical species via EPR spectroscopy .

Drug Discovery: What strategies integrate this compound into targeted therapeutic development?

Methodological Answer:

- Pharmacophore Modeling: Identify key motifs (e.g., chloro, fluorophenyl) for kinase inhibition using Schrödinger Suite .

- ADMET Profiling: Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) .

- Analog Synthesis: Modify the pyrimidine scaffold with electron-withdrawing groups to enhance potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.